molecular formula C11H9NO3 B6616973 (1-Formyl-1H-indol-3-yl)acetic acid CAS No. 88461-33-0

(1-Formyl-1H-indol-3-yl)acetic acid

Cat. No.: B6616973
CAS No.: 88461-33-0
M. Wt: 203.19 g/mol
InChI Key: NUFMNDSHCFKNAN-UHFFFAOYSA-N
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Description

(1-Formyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Formyl-1H-indol-3-yl)acetic acid typically involves the formylation of indole derivatives. One common method is the Vilsmeier-Haack reaction, where indole is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 1-position of the indole ring . The resulting intermediate can then be further reacted with acetic acid derivatives to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (1-Formyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products:

    Oxidation: (1-Carboxy-1H-indol-3-yl)acetic acid.

    Reduction: (1-Hydroxymethyl-1H-indol-3-yl)acetic acid.

    Substitution: 3-Bromo-(1-formyl-1H-indol-3-yl)acetic acid.

Scientific Research Applications

(1-Formyl-1H-indol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Formyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    (1-Methyl-1H-indol-3-yl)acetic acid: A derivative with a methyl group instead of a formyl group.

    (1-Benzyl-1H-indol-3-yl)acetic acid: A derivative with a benzyl group.

Uniqueness: (1-Formyl-1H-indol-3-yl)acetic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(1-formylindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-12-6-8(5-11(14)15)9-3-1-2-4-10(9)12/h1-4,6-7H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFMNDSHCFKNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80748291
Record name (1-Formyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80748291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88461-33-0
Record name (1-Formyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80748291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-formyl-1H-indol-3-yl)acetic acid
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